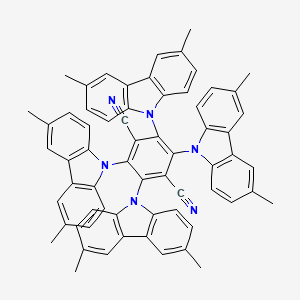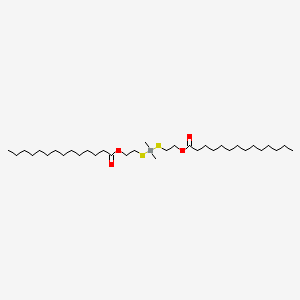
(Dimethylstannylene)bis(thioethylene) dimyristate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Dimethylstannylene)bis(thioethylene) dimyristate is a chemical compound with the molecular formula C34H68O4S2Sn and a molecular weight of 723.74 g/mol . This compound is characterized by the presence of dimethylstannylene and thioethylene groups, along with two myristate (tetradecanoate) groups. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Dimethylstannylene)bis(thioethylene) dimyristate involves the reaction of dimethylstannylene with thioethylene and myristic acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvents used, can vary depending on the desired yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and quantity of the product. Quality control measures are implemented to monitor the purity and composition of the compound throughout the production process .
Chemical Reactions Analysis
Types of Reactions
(Dimethylstannylene)bis(thioethylene) dimyristate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiols.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols. Substitution reactions can result in a variety of products depending on the substituents introduced .
Scientific Research Applications
(Dimethylstannylene)bis(thioethylene) dimyristate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and drug delivery applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Dimethylstannylene)bis(thioethylene) dimyristate involves its interaction with molecular targets and pathways. The compound can interact with enzymes and proteins, potentially inhibiting or activating their functions. The specific molecular targets and pathways depend on the context of its application, such as its use in biological or chemical systems.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (Dimethylstannylene)bis(thioethylene) dimyristate include:
- (Dimethylstannylene)bis(thioethylene) diacetate
- (Dimethylstannylene)bis(thioethylene) dipalmitate
- (Dimethylstannylene)bis(thioethylene) distearate
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups and long-chain myristate groups. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
Properties
CAS No. |
68928-48-3 |
|---|---|
Molecular Formula |
C34H68O4S2Sn |
Molecular Weight |
723.7 g/mol |
IUPAC Name |
2-[dimethyl(2-tetradecanoyloxyethylsulfanyl)stannyl]sulfanylethyl tetradecanoate |
InChI |
InChI=1S/2C16H32O2S.2CH3.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-16(17)18-14-15-19;;;/h2*19H,2-15H2,1H3;2*1H3;/q;;;;+2/p-2 |
InChI Key |
RWEIQAVQDQBQCH-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCCS[Sn](C)(C)SCCOC(=O)CCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


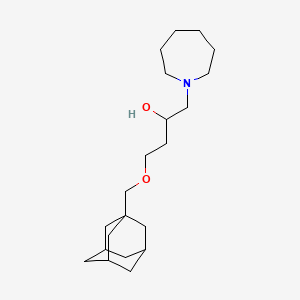
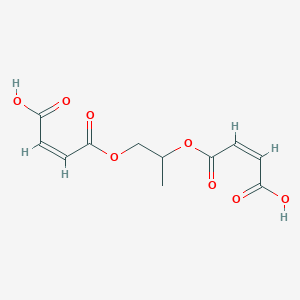
![Hexadecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]-](/img/structure/B13773934.png)
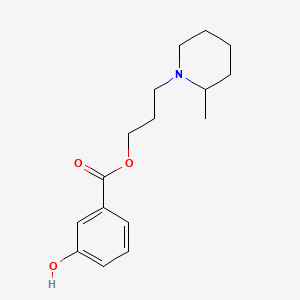
![Acetphenone 4-[1-adamantyl]-3-thiosemicarbazone](/img/structure/B13773950.png)


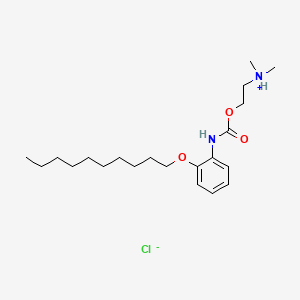
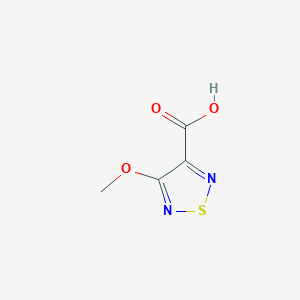
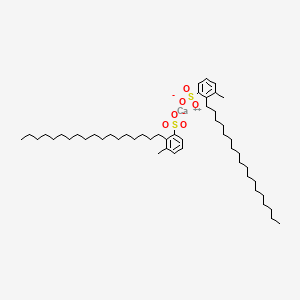

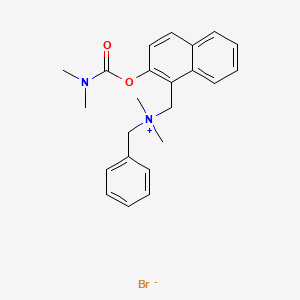
![Phosphonic acid, [iminobis(2,1-ethanediyliminomethylene)]bis-, N,N-bis(phosphonomethyl) deriv., sodium salt](/img/structure/B13773976.png)
